molecular formula C19H17BrN2O3S B2600969 (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-14-9

(Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2600969
CAS No.: 865247-14-9
M. Wt: 433.32
InChI Key: AOQIXXPCYORLCH-VZCXRCSSSA-N
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Description

(Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzo[d]thiazole derivative supplied for chemical and pharmaceutical research purposes. This compound is part of the thiazole class of heterocycles, which are recognized as a versatile scaffold in medicinal chemistry due to their presence in a wide array of biologically active molecules and approved therapeutics . The structure incorporates an acetamide linkage, a feature present in various compounds with documented research applications . The bromo substituent on the benzothiazole ring can serve as a reactive handle for further synthetic modification, such as in metal-catalyzed cross-coupling reactions, to generate a diverse library of analogs for structure-activity relationship (SAR) studies. Thiazole-containing compounds are known to interact with various biological targets and have been investigated for applications including, but not limited to, antimicrobial, anti-inflammatory, and anticancer research . The mechanism of action for any specific biological activity is highly dependent on the full molecular structure and substitution pattern; researchers should empirically determine the properties and applications for this specific compound in their experimental systems. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

ethyl 2-[6-bromo-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-2-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQIXXPCYORLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The synthesis begins with the formation of the benzo[d]thiazole core through a cyclization reaction involving a substituted aniline and a thiocarbonyl compound under acidic conditions.

    Bromination: The benzo[d]thiazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Introduction of the Imino Group: The brominated benzo[d]thiazole is reacted with an appropriate amine, such as phenylacetylamine, under basic conditions to introduce the imino group.

    Esterification: Finally, the ethyl ester group is introduced through an esterification reaction using ethyl chloroacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the bromine atom or the imino group, resulting in debromination or reduction to an amine, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the benzo[d]thiazole core.

    Reduction: Debrominated or aminated derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of interest in the field of medicinal chemistry. It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable candidate for drug development and biochemical research.

Medicine

In medicine, (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are studied to understand its mechanism of action and to identify potential therapeutic applications.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several benzothiazole derivatives (Table 1). Key analogues include:

Compound Name Substituents Key Features Reference
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3-yl)acetate (8g) 4-phenyl, 2-oxo, ethyl acetate Phenyl enhances aromatic interactions; oxo group increases polarity
Methyl 2-((Z)-3-(benzo[d]thiazol-2-yl)-2-((2-benzoylimino)acetate (2a) Benzoylimino, methyl ester Strong ALR2 inhibition (IC₅₀ = 0.04 µM) due to electron-withdrawing groups
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Bromine at C2, phenyl at C6 Bromine enables nucleophilic substitution; phenyl aids crystallinity

Key Observations :

  • The phenylacetyl imino group distinguishes the target from compounds with simple oxo or benzoylimino groups, possibly improving binding affinity to enzymes like ALR2 .

Key Observations :

  • The target compound’s synthesis likely mirrors methods in , using alkylation under basic conditions, but yields may be lower due to steric hindrance from the bromine and phenylacetyl groups.
  • Palladium-catalyzed coupling (e.g., for 8g) offers higher regioselectivity for aryl substitutions compared to traditional alkylation .
Physicochemical and Spectral Properties

Comparative spectral data highlight substituent effects (Table 3):

Compound Name IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound (hypothesized) ~1737 (C=O ester), ~1606 (C=N imino) δ 1.3 (CH₃), δ 4.2 (CH₂), δ 7.3–8.1 (aromatic)
8g 1732 (C=O ester), 1680 (C=O oxo) δ 1.2 (CH₃), δ 4.1 (CH₂), δ 7.2–7.8 (aromatic)
Ethyl 2-(2-(((4-aminophenyl)sulfonyl)imino)thiazol-3-yl)acetate 1735 (C=O ester), 1320 (S=O) δ 1.3 (CH₃), δ 4.3 (CH₂), δ 6.6–8.1 (aromatic)

Key Observations :

  • The imino group in the target compound shifts the C=N IR peak to ~1606 cm⁻¹, distinct from oxo (1680 cm⁻¹) or sulfonyl (1320 cm⁻¹) groups in analogues .
  • Aromatic proton signals in the target compound are downfield-shifted due to electron-withdrawing bromine and imino groups .

Key Observations :

  • The phenylacetyl imino group in the target compound may enhance ALR2 inhibition compared to sulfonyl or oxo analogues, as seen in 2a .
  • Bromine substitution could improve membrane permeability, analogous to brominated thiadiazoles in .

Biological Activity

(Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound with potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves several steps, typically starting from readily available benzothiazole derivatives. The introduction of the bromo and phenylacetyl groups is crucial for enhancing the biological activity of the final product. The synthetic pathway generally includes:

  • Formation of Benzothiazole Core : Utilizing a combination of thioketones and amines.
  • Bromination : Electrophilic bromination at the 6-position to introduce the bromo substituent.
  • Acetylation : Reaction with phenylacetic acid derivatives to form the imine linkage.
  • Esterification : Final esterification step to yield the ethyl ester form.

Anticancer Properties

Research has indicated that derivatives of benzothiazole exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, such as Hep3B (liver cancer), HeLa (cervical cancer), and Caco-2 (colorectal cancer).

CompoundCell LineIC50 Value (µM)Mechanism
Compound AHep3B5.0Induces apoptosis
Compound BHeLa7.4Cell cycle arrest at G2-M phase
(Z)-ethyl 2-(6-bromo...)Caco-2TBDTBD

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antioxidant Activity

The antioxidant potential of (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has been evaluated using DPPH radical scavenging assays. Compounds with similar structures have shown varying degrees of antioxidant activity, which is essential for mitigating oxidative stress in cells.

CompoundDPPH Scavenging Activity (%)IC50 Value (µM)
Compound C85%15.0
(Z)-ethyl 2-(6-bromo...)TBDTBD

Case Studies

  • Cell Cycle Analysis : A study demonstrated that compounds related to (Z)-ethyl 2-(6-bromo...) significantly induced G2-M phase arrest in Hep3B cells, suggesting a mechanism involving disruption of normal cell cycle progression.
    "The compound induced a notable increase in G2-M phase cells, indicating potential as a chemotherapeutic agent" .
  • In Vivo Studies : Preliminary in vivo studies have shown that similar benzothiazole derivatives can reduce tumor size in xenograft models, reinforcing their potential as effective anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The compound can be synthesized via condensation of 2-aminothiophenol derivatives with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine, yielding the benzothiazole core . Alternative pathways include reacting 2-aminothiophenol with diethyl malonate or ethyl ethoxycarbonylacetimidate hydrochloride under controlled conditions . The bromo substituent at position 6 is typically introduced via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) in polar solvents. The phenylacetyl imino group is then introduced through a Schiff base formation with 2-phenylacetyl chloride under reflux in anhydrous conditions .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the Z-configuration of the imino group and the spatial arrangement of substituents . Spectroscopic characterization involves:

  • NMR : 1^1H and 13^13C NMR to confirm proton environments (e.g., imino proton at δ 8.2–8.5 ppm, ethyl ester protons at δ 1.2–4.3 ppm) .
  • IR : Stretching vibrations for C=O (ester: ~1700 cm1^{-1}), C=N (imine: ~1620 cm1^{-1}), and S-C=N (thiazole: ~680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 447.02 for C19_{19}H16_{16}BrN3_3O3_3S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) or organic bases (e.g., DMAP) to accelerate Schiff base formation and reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while reflux in toluene minimizes hydrolysis of the ester group .
  • Temperature Control : Maintaining temperatures below 100°C during bromination prevents decomposition of the thiazole ring .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the product with >95% purity .

Q. What strategies address contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer :

  • Comparative Bioassays : Test the compound against standardized bacterial/fungal strains (e.g., E. coli ATCC 25922, C. albicans SC5314) using MIC (Minimum Inhibitory Concentration) assays to resolve discrepancies in antimicrobial activity .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromo with chloro or methyl groups) to evaluate how electronic effects influence bioactivity .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase), correlating binding affinity with experimental IC50_{50} values .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically analyzed?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, mobile phase: methanol/water 70:30) to identify pH-sensitive functional groups (e.g., ester hydrolysis at pH >10) .
  • Thermal Stability : Perform TGA (Thermogravimetric Analysis) at 10°C/min to determine decomposition onset temperature. DSC (Differential Scanning Calorimetry) identifies polymorphic transitions .

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